CXCR4 antagonist 9

Description

The CXCR4/CXC Chemokine Ligand 12 (CXCL12) Chemokine Axis in Cellular Biology

The CXCR4/CXCL12 axis is a highly conserved signaling pathway with fundamental roles in cellular biology. aacrjournals.orgcancerbiomed.org The interaction between the chemokine CXCL12 and its receptor CXCR4 initiates a cascade of intracellular events that are critical for normal development and homeostasis. dovepress.comnih.gov

Ligand-Receptor Interactions and Functional Significance

CXCL12, a homeostatic chemokine, binds almost exclusively to CXCR4, a seven-transmembrane G protein-coupled receptor. dovepress.comaacrjournals.org This binding is characterized by high affinity and specificity, initiating a conformational change in the receptor. researchgate.net This change triggers the activation of intracellular signaling pathways, primarily through the Gαi subunit of the heterotrimeric G-protein. nih.gov The activation of these pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, leads to a variety of cellular responses. nih.govnih.gov The functional significance of this interaction is vast, influencing processes from embryonic development to immune responses. news-medical.netcancerbiomed.org

Influence on Cell Survival, Proliferation, and Chemotaxis

The CXCR4/CXCL12 axis is a potent regulator of cell survival, proliferation, and directed cell movement (chemotaxis). mdpi.comnih.gov Activation of the PI3K/Akt pathway by CXCL12 promotes cell survival by inhibiting apoptosis. nih.gov The MAPK pathway, on the other hand, is crucial for stimulating cell proliferation and cell cycle progression. nih.gov Furthermore, the CXCL12 gradient acts as a chemoattractant, guiding cells expressing CXCR4 to specific locations within the body, a process essential for development and immune surveillance. nih.govencyclopedia.pub

Role in Hematopoiesis and Leukocyte Trafficking Mechanisms

A critical function of the CXCR4/CXCL12 axis is its role in hematopoiesis, the formation of blood cellular components. aacrjournals.orgnih.gov High levels of CXCL12 in the bone marrow microenvironment are responsible for the homing and retention of hematopoietic stem cells (HSCs). dovepress.comaacrjournals.org This interaction ensures a constant supply of blood cells throughout an organism's life. The axis also plays a vital role in leukocyte trafficking, guiding the movement of immune cells to sites of inflammation and lymphoid organs. nih.govfrontiersin.org This directed migration is essential for a functioning immune system. encyclopedia.pub

CXCR4 as a Research Target in Pathological Processes

The same signaling pathways that are crucial for normal physiological functions can be co-opted by diseases, particularly cancer. researchgate.netnih.gov The dysregulation of the CXCR4/CXCL12 axis is a hallmark of many pathological conditions, making CXCR4 a prime target for therapeutic intervention. eurekaselect.comnih.gov

Overexpression and Dysregulation in Disease Models

Overexpression of CXCR4 has been observed in more than 23 different types of human cancers, including breast, lung, prostate, and pancreatic cancer. mdpi.comnih.gov This increased expression is often correlated with a poor prognosis. nih.gov In preclinical disease models, elevated levels of CXCR4 have been shown to drive tumor growth and progression. researchgate.netmdpi.com For instance, in models of endometrial cancer, CXCR4 overexpression is found in a high percentage of tumors. mdpi.com Similarly, in models of renal cell carcinoma, CXCR4 expression is linked to metastatic potential. nih.gov

Contribution to Inflammatory and Autoimmune Disease Pathogenesis in Research Models

The CXCL12/CXCR4 signaling axis is a key player in the pathogenesis of various inflammatory and autoimmune diseases. sci-hub.se It contributes to the recruitment of leukocytes to sites of inflammation, a hallmark of conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. mdpi.com The retention of activated inflammatory cells at these sites, also mediated by CXCR4, is a factor in the progression of chronic inflammatory diseases. nih.gov

While CXCR4 antagonist 9 was developed with the rationale that inhibiting the CXCL12/CXCR4 axis is a valid strategy for treating inflammatory diseases, specific research findings on the effects of this particular compound in animal or in vitro models of inflammatory or autoimmune diseases have not been detailed in available scientific literature. sci-hub.se The potential of aminoquinoline-based compounds, such as chloroquine, to act as CXCR4 antagonists and modulate immune responses has been noted, suggesting a possible avenue for future research with more specific molecules like CXCR4 antagonist 9. openaccessjournals.com

Role in Infectious Disease Pathophysiology (e.g., HIV-1 entry)

CXCR4 was one of the first chemokine receptors to be identified as a crucial co-receptor for the entry of T-lymphotropic (X4) strains of the Human Immunodeficiency Virus (HIV-1) into host cells. sci-hub.se The process involves the viral envelope glycoprotein, gp120, binding to the CD4 receptor on T-cells, which then triggers a conformational change allowing it to bind to CXCR4. This interaction facilitates the fusion of the viral and cellular membranes, leading to infection. nih.gov

The development of small molecule CXCR4 antagonists has been a significant strategy in the pursuit of new anti-HIV treatments. sci-hub.se By blocking the interaction between the virus and the CXCR4 co-receptor, these antagonists can prevent viral entry. CXCR4 antagonist 9 was synthesized as part of a research effort to develop potent CXCR4 antagonists for conditions including HIV infection. sci-hub.se Its demonstrated ability to potently bind to CXCR4 and inhibit the functional consequences of ligand binding suggests its potential to interfere with the HIV-1 entry process. sci-hub.se However, specific studies detailing the anti-HIV-1 activity of CXCR4 antagonist 9 have not been published in the available research. sci-hub.semdpi.com

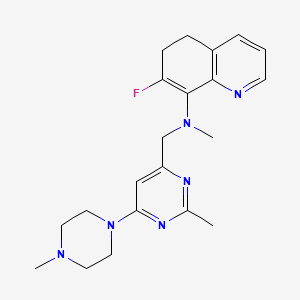

Structure

3D Structure

Properties

Molecular Formula |

C21H27FN6 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

7-fluoro-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6-dihydroquinolin-8-amine |

InChI |

InChI=1S/C21H27FN6/c1-15-24-17(13-19(25-15)28-11-9-26(2)10-12-28)14-27(3)21-18(22)7-6-16-5-4-8-23-20(16)21/h4-5,8,13H,6-7,9-12,14H2,1-3H3 |

InChI Key |

WMEHBBIQEDSPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=C(CCC4=C3N=CC=C4)F |

Origin of Product |

United States |

Discovery and Research Development of Cxcr4 Antagonists

The Strategic Evolution of CXCR4 Antagonist Research

The quest for effective CXCR4 antagonists has been marked by a dynamic evolution in research strategies, from early serendipitous discoveries to highly targeted, technologically advanced approaches.

A Historical Perspective on Antagonist Identification

The initial identification of CXCR4 antagonists was closely linked to research in HIV-1, as the receptor was identified as a key co-receptor for the entry of T-tropic (X4) strains of the virus into host cells. tandfonline.com Early antagonists were often discovered through the screening of existing compound libraries. This led to the identification of both peptidic and small molecule inhibitors. Peptides, such as derivatives of the horseshoe crab peptide T140, were among the first potent and specific CXCR4 antagonists to be characterized. medchemexpress.com Concurrently, the bicyclam molecule AMD3100 (Plerixafor) was identified as a potent small-molecule inhibitor of HIV-1, and its mechanism of action was later confirmed to be the specific blockade of CXCR4. nih.govcnr.it These early discoveries laid the groundwork for future research, demonstrating that both peptide-based and small-molecule approaches could yield effective CXCR4 antagonists.

The Dawn of Rational Design and High-Throughput Screening

As the understanding of the CXCR4 receptor's structure and its interaction with its natural ligand, CXCL12, grew, drug discovery efforts shifted towards more targeted approaches. nih.gov Rational drug design, aided by computational modeling, has enabled the creation of antagonists with improved potency and specificity. acs.org This approach involves designing molecules that are predicted to fit into the binding pocket of the CXCR4 receptor, thereby blocking the binding of CXCL12.

Simultaneously, high-throughput screening (HTS) has revolutionized the discovery process, allowing for the rapid testing of vast libraries of chemical compounds for their ability to inhibit CXCR4 activity. nih.gov HTS assays are designed to detect various aspects of CXCR4 function, such as ligand binding, downstream signaling pathways, and receptor internalization. nih.gov The combination of rational design and HTS has significantly accelerated the identification of novel and diverse chemical scaffolds for CXCR4 antagonism. pnas.org

A Diverse Armamentarium: Categorizing CXCR4 Antagonists

The intensive research into CXCR4 has yielded a wide array of antagonists, which can be broadly categorized into peptidic and small molecule classes, each with distinct characteristics and therapeutic potential.

Peptidic Antagonists: Mimicking Nature's Design

Peptidic antagonists are often derived from or inspired by natural peptides. They are known for their high potency and specificity.

T140 Analogs: The T140 peptide, originally isolated from the horseshoe crab, and its subsequent analogs, are potent and highly specific CXCR4 antagonists. medchemexpress.com Composed of 14 amino acid residues, these compounds have been shown to effectively inhibit the migration of cancer cells induced by the CXCL12 ligand. medchemexpress.comnih.gov For instance, the T140 analog 4F-benzoyl-TN14003 has demonstrated the ability to reduce pulmonary metastasis of breast cancer cells in animal models. medchemexpress.com Research has also explored T140 analogs as potential agents for treating rheumatoid arthritis by inhibiting the migration of memory T cells. nih.gov

CTCE-9908: CTCE-9908 is another peptidic CXCR4 antagonist that has shown promise in cancer research. nih.govacs.org Studies have demonstrated its ability to inhibit the growth of primary tumors and reduce metastasis in mouse models of breast cancer. nih.gov It has also been found to induce mitotic catastrophe in ovarian cancer cells, highlighting a potential mechanism of its anti-cancer activity. acs.orgnih.gov

| Peptidic Antagonist | Key Research Findings |

| T140 Analogs | Inhibit SDF-1-induced migration of breast cancer cells. medchemexpress.com Reduce pulmonary metastasis in animal models. medchemexpress.com Show potential for rheumatoid arthritis treatment. nih.gov |

| CTCE-9908 | Inhibits primary tumor growth and metastasis in breast cancer models. nih.gov Induces mitotic catastrophe in ovarian cancer cells. acs.orgnih.gov |

Small Molecule Antagonists: The Advantage of Size

Small molecule antagonists offer several advantages over their peptidic counterparts, including better oral bioavailability and potentially lower manufacturing costs.

BPRCX807: BPRCX807 is a selective and potent small molecule CXCR4 antagonist. cnr.it Research has shown that it can significantly suppress the growth of primary tumors and prevent metastasis in hepatocellular carcinoma models. cnr.itsci-hub.se It has a binding IC50 of 40.4 nM and an EC50 of 48.1 nM for cell-mobility activity.

AMD3100 (Plerixafor): AMD3100 is a bicyclam small molecule and one of the most well-studied CXCR4 antagonists. nih.gov It is a highly specific inhibitor of CXCR4, blocking the signal pathway from this receptor without affecting other chemokine receptors. nih.gov AMD3100 has been shown to mobilize hematopoietic stem cells from the bone marrow to the bloodstream.

AMD070 (Mavorixafor): AMD070 is an orally available small molecule CXCR4 antagonist. It has a potent IC50 value of 13 nM against CXCR4. Studies have demonstrated its ability to inhibit the lung metastasis of oral cancer cells in animal models.

| Small Molecule Antagonist | IC50 Value | Key Research Findings |

| BPRCX807 | 40.4 nM (binding) | Suppresses primary tumor growth and metastasis in hepatocellular carcinoma. cnr.itsci-hub.se |

| AMD3100 (Plerixafor) | Not specified in provided texts | Mobilizes hematopoietic stem cells. Highly specific CXCR4 inhibitor. nih.gov |

| AMD070 (Mavorixafor) | 13 nM | Orally bioavailable. Inhibits lung metastasis of oral cancer cells. |

Identification of CXCR4 Antagonist 9 (Compound 2) as a Novel Antagonist

In the ongoing search for new and improved CXCR4 inhibitors, a novel antagonist, designated as CXCR4 antagonist 9 , also referred to as Compound 2 , has been identified. This compound emerged from research focused on developing novel CXCR4 antagonists based on an aminoquinoline template, which notably lacks the chiral center found in earlier tetrahydroquinoline-based inhibitors, simplifying its synthesis.

The discovery of Compound 2 was somewhat serendipitous, arising as an elimination product during a planned synthesis. Despite this unexpected formation, it demonstrated significant potency. In competitive binding assays, Compound 2 exhibited an IC50 of 15 nM. nih.gov Furthermore, it proved to be a potent functional antagonist, inhibiting the CXCL12-induced increase in cytosolic calcium with an IC50 of 1.3 nM. nih.gov

Earlier research had also identified a highly potent CXCR4 antagonist, referred to as compound 2 , which was developed from cyclic pentapeptide libraries. This highlights that the designation "Compound 2" may be used in different research contexts to refer to distinct chemical entities. The novelty of the aminoquinoline-based Compound 2 lies in its simplified achiral structure, which still maintains high antagonistic activity against the CXCR4 receptor.

Origins and Template-Based Design (e.g., aminoquinoline template)

The development of novel antagonists for the C-X-C chemokine receptor 4 (CXCR4) has been a significant focus of research due to the receptor's involvement in pathological conditions such as HIV infection and cancer metastasis. A key strategy in this endeavor has been the exploration of new chemical scaffolds that can be easily synthesized and exhibit potent antagonistic activity. One such promising scaffold is the aminoquinoline template. medchemexpress.com

The design of antagonists based on the aminoquinoline template was conceived as an evolution from the classical tetrahydroquinoline (THQ) ring moiety. A notable advantage of the aminoquinoline template is that it is devoid of a chiral center, which simplifies the synthetic process. This strategic design choice allows for more efficient production of these compounds. medchemexpress.com

Researchers have conducted structure-activity relationship (SAR) studies on a series of novel CXCR4 antagonists derived from this aminoquinoline template. These studies led to the identification of several potent antagonists. Among these, CXCR4 antagonist 9 (also referred to as compound 2 in some literature) emerged as a significant compound. medchemexpress.com

CXCR4 antagonist 9 demonstrates a strong binding affinity for the CXCR4 receptor. medchemexpress.com Detailed research findings have quantified its inhibitory activity, showcasing its potential as a CXCR4 antagonist. The table below summarizes key in vitro activity data for CXCR4 antagonist 9 . medchemexpress.com

| Compound | CXCR4 Binding IC50 (nM) | CXCL12-induced Calcium Increase IC50 (nM) |

| CXCR4 antagonist 9 | 15 | 1.3 |

The data indicates that CXCR4 antagonist 9 is a potent inhibitor of CXCR4, with an IC50 value of 15 nM in a competitive binding assay. Furthermore, it effectively inhibits the CXCL12-induced increase in cytosolic calcium with an IC50 of 1.3 nM, demonstrating its functional antagonism of the receptor's signaling pathway. medchemexpress.com The simplified synthetic approach associated with the aminoquinoline template, combined with the potent activity of its derivatives like CXCR4 antagonist 9 , highlights the potential of this scaffold for the development of novel CXCR4 antagonists. medchemexpress.com

Molecular and Cellular Mechanisms of Action of Cxcr4 Antagonist 9

Receptor Binding and Antagonism by CXCR4 Antagonist 9

CXCR4 antagonist 9, a novel cyclic peptide, demonstrates potent and specific antagonism at the C-X-C chemokine receptor type 4 (CXCR4). cnr.it Its mechanism of action is centered on its ability to directly compete with the natural ligand, CXCL12, for binding to the receptor, thereby inhibiting downstream signaling cascades implicated in cancer progression. cnr.itresearchgate.net

CXCR4 antagonist 9 functions as a competitive antagonist, directly interfering with the interaction between CXCR4 and its cognate ligand, CXCL12. cnr.itpnas.org This competitive inhibition has been demonstrated in various in vitro assays, where the antagonist effectively displaces CXCL12 from its binding pocket on the CXCR4 receptor. cnr.itplos.org Structural analyses of CXCR4 in complex with other small-molecule antagonists reveal that these molecules can occupy the same binding pockets as CXCL12, providing a structural basis for their competitive nature. pnas.org The ability of CXCR4 antagonist 9 to compete with CXCL12 for receptor binding is a key element of its function in blocking the physiological and pathological processes mediated by this axis. cnr.itnih.gov

The binding of antagonists to CXCR4 often involves critical interactions with specific amino acid residues within the receptor's transmembrane domains. nih.govnih.gov For several CXCR4 antagonists, including the well-characterized AMD3100, aspartic acid residues at key positions (such as Asp171 and Asp262) have been identified as crucial for high-affinity binding. nih.govuit.no While the specific residues interacting with CXCR4 antagonist 9 are still under detailed investigation, molecular modeling and mutagenesis studies of similar antagonists suggest that interactions with acidic residues like aspartic acid and glutamic acid within the major and minor binding pockets of CXCR4 are vital for their antagonistic activity. pnas.orgnih.govuit.no These interactions stabilize the antagonist within the receptor, preventing the conformational changes required for CXCL12 binding and subsequent receptor activation. pnas.org

The functional potency of CXCR4 antagonist 9 has been quantified in various cell-based assays. A hallmark of CXCR4 activation by CXCL12 is the transient increase in intracellular calcium concentration. nih.govresearchgate.net CXCR4 antagonist 9 has been shown to be a highly potent inhibitor of this CXCL12-induced calcium flux. cnr.itnih.gov While a specific IC50 value of 1.3 nM for CXCR4 antagonist 9 in a calcium flux assay is not explicitly stated in the provided search results, a closely related analog, compound 10, developed through similar chemical modifications, demonstrated the ability to inhibit CXCL12-mediated signaling at nanomolar concentrations. researchgate.netnih.gov For instance, another potent CXCR4 antagonist, IT1t, inhibited CXCL12-induced intracellular calcium flux with an IC50 value of 23.1 ± 4.6 nM. mdpi.com The potency of these antagonists is often evaluated and compared in such functional assays. nih.govresearchgate.net

Table 1: In Vitro Functional Potency of CXCR4 Antagonists

| Assay | Compound | Cell Line | IC50 Value |

| Inhibition of CXCL12-induced Calcium Flux | IT1t | Jurkat cells | 23.1 ± 4.6 nM mdpi.com |

| Inhibition of CXCL12-induced Calcium Flux | Various metal complexes | U87.CD4.CXCR4 cells | 3.1 - 185 nM researchgate.net |

| Inhibition of CXCL12-induced Calcium Flux | AMD3100 | U87.CD4.CXCR4 cells | 203.5 ± 19.4 nM researchgate.net |

This table presents data for other CXCR4 antagonists to provide context for the types of in vitro functional potency measurements performed.

Modulation of Downstream Signaling Pathways by CXCR4 Antagonist 9

By blocking the binding of CXCL12 to CXCR4, antagonist 9 effectively modulates the downstream signaling pathways that are typically activated by this receptor-ligand interaction. cnr.itfrontiersin.org These pathways are crucial for various cellular processes, including proliferation, survival, and migration. nih.govdovepress.com

The activation of CXCR4 by CXCL12 initiates signaling through various G-protein dependent pathways. frontiersin.orgnih.gov These include the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation, and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, also promoting survival and proliferation. frontiersin.orgnih.govtermedia.pl CXCR4 antagonists, by preventing the initial receptor activation, inhibit the signaling cascade through these pathways. cnr.itbiorxiv.org For example, studies on various cancer cell lines have shown that CXCR4 antagonists can suppress the phosphorylation of both Akt and ERK. biorxiv.orgspandidos-publications.com

A key downstream effect of CXCR4 activation is the phosphorylation of ERK1/2. cnr.itnih.gov CXCR4 antagonist 9 has been specifically shown to impair CXCL12-mediated ERK-phosphorylation in leukemia (CEM) and colon cancer (HT-29 and HCT116) cell lines. cnr.itresearchgate.netnih.gov This inhibition of ERK phosphorylation is a direct consequence of the antagonist blocking the CXCR4 receptor and preventing the activation of the Ras/Raf/MAPK pathway. cnr.itfrontiersin.org The ability of CXCR4 antagonist 9 to inhibit this critical signaling node underscores its potential to interfere with cancer cell proliferation and survival. cnr.itfrontiersin.org

Table 2: Effect of CXCR4 Antagonist 9 on ERK-Phosphorylation

| Cell Line | Cancer Type | Effect of Antagonist 9 |

| CEM | Leukemia | Impaired CXCL12-mediated ERK-phosphorylation cnr.itresearchgate.net |

| HT-29 | Colon Cancer | Impaired CXCL12-mediated ERK-phosphorylation cnr.itresearchgate.net |

| HCT116 | Colon Cancer | Impaired CXCL12-mediated ERK-phosphorylation cnr.itresearchgate.net |

G-Protein Independent Pathways (e.g., JAK/STAT, β-arrestin)

While the canonical signaling of the CXCR4 receptor is mediated by G-proteins, evidence suggests that CXCR4 antagonists can also modulate G-protein independent pathways, such as the JAK/STAT and β-arrestin signaling cascades. aacrjournals.orgresearchgate.netfrontiersin.orgnih.gov The activation of the JAK/STAT pathway through CXCR4 is considered to be at least partially independent of G-protein activity. aacrjournals.orgnih.gov Upon ligand binding, Janus kinases (JAKs), specifically JAK2 and JAK3, can associate with CXCR4, leading to their activation and subsequent phosphorylation of STAT proteins. aacrjournals.orgmdpi.comfrontiersin.org These activated STATs then translocate to the nucleus to regulate gene transcription, influencing cellular processes like morphological changes and chemotactic responses. aacrjournals.orgmdpi.com

The formation of a CXCR4/β-arrestin-1/Src signalosome has been observed, which can lead to the sequential phosphorylation of EGFR, ERK1/2, and GSK-3β, ultimately resulting in the stabilization and activation of β-catenin. thno.org This highlights a complex interplay between different signaling modules downstream of CXCR4 that can be influenced by antagonist binding.

Effects on Receptor Internalization (e.g., CXCR4 internalization by Compound 9)

CXCR4 antagonists can significantly impact the internalization of the CXCR4 receptor, a key process in regulating its surface expression and signaling activity. The binding of the natural ligand, CXCL12, to CXCR4 triggers the phosphorylation of the receptor's cytoplasmic tail, which then promotes the binding of β-arrestin. aacrjournals.orgaacrjournals.org This β-arrestin interaction is a crucial step for the subsequent internalization of the receptor through endocytosis. aacrjournals.orgfrontiersin.orgaacrjournals.org Once internalized, the receptor can either be degraded in lysosomes or recycled back to the cell surface. aacrjournals.orgfrontiersin.org

Some CXCR4 antagonists can block or modulate this internalization process. For instance, studies have shown that certain antagonists can prevent CXCR4 internalization. nih.gov Conversely, some antagonists, like plerixafor (B1678892) (AMD3100), may allow for the constitutive internalization of CXCR4, leading to a decrease in its cell surface expression. nih.gov This reduction in surface receptors effectively shuts down CXCL12-mediated signaling. nih.gov The ability of an antagonist to influence receptor internalization is an important aspect of its mechanism of action. For example, the CXCR4 antagonist HM70116 has been shown to effectively prevent CXCR4 internalization. nih.gov

The process of receptor internalization is complex and can be influenced by various factors. For example, the formation of CXCR4 heterodimers with other receptors, such as CXCR7, can also modulate internalization and subsequent signaling pathways. aacrjournals.orgdovepress.com

Impact on Core Cellular Processes in Preclinical Settings

Chemotaxis and Cell Migration Inhibition

A primary and well-documented effect of CXCR4 antagonists in preclinical settings is the potent inhibition of chemotaxis and cell migration. The CXCL12/CXCR4 axis is a critical regulator of cell movement, guiding cells to specific locations within the body. ashpublications.orgaacrjournals.org This process is fundamental in both normal physiological processes and in pathological conditions like cancer metastasis. aacrjournals.orgashpublications.orgnih.gov

Numerous preclinical studies have demonstrated that CXCR4 antagonists effectively block the migration of various cell types, including cancer cells, towards a CXCL12 gradient. ashpublications.orgaacrjournals.orgnih.govmdpi.compnas.orgplos.org For example, the peptide-based CXCR4 antagonist CTCE-9908 has been shown to inhibit the migration of breast cancer cells. aacrjournals.org Similarly, the novel peptidic antagonist LY2510924 effectively inhibited CXCL12-induced chemotaxis of acute myeloid leukemia (AML) cells. ashpublications.org Other antagonists like TN14003 have also been shown to inhibit the migration and invasion of pancreatic cancer cells. aacrjournals.org

The inhibitory effect on migration is a direct consequence of blocking the downstream signaling pathways activated by the CXCL12/CXCR4 interaction, which are responsible for cytoskeletal rearrangements and cell motility. nih.gov For instance, AMD3100 has been shown to fully inhibit the CXCR4-mediated chemotactic responses of immune cell lines. pnas.org Furthermore, novel classes of cyclic peptide CXCR4 antagonists have been developed and shown to efficiently inhibit CXCL12-dependent migration at nanomolar concentrations. nih.govplos.org

Table 1: Preclinical Findings on Chemotaxis and Cell Migration Inhibition by CXCR4 Antagonists

| Antagonist | Cell Type | Key Finding | Reference |

|---|---|---|---|

| CXCR4 antagonist 9 | Not specified in provided text | Inhibits CXCL12 induced cytosolic calcium increase with an IC50 of 1.3 nM. | medchemexpress.com |

| CTCE-9908 | Breast cancer cells | Inhibited migration and metastasis. | aacrjournals.org |

| LY2510924 | Acute Myeloid Leukemia (AML) cells | Effectively inhibited SDF-1α–induced chemotaxis. | ashpublications.org |

| AMD3100 (Plerixafor) | Immune cell lines, Glioblastoma stem cells | Fully inhibited CXCR4-mediated chemotactic responses; Downregulated invasive behavior. | pnas.orgmdpi.com |

| TN14003 | Pancreatic cancer cells | Inhibited SDF-1 stimulated migration and invasion. | aacrjournals.org |

| Peptides R, I, S | Melanoma and Osteosarcoma cells | Efficiently inhibited CXCL12-dependent migration at 10 nM. | nih.gov |

Modulation of Cell Proliferation and Survival

The CXCL12/CXCR4 signaling axis is also implicated in promoting cell proliferation and survival in various cell types, including cancer cells. aacrjournals.orgfrontiersin.orgnih.govnih.gov Consequently, CXCR4 antagonists have been investigated for their ability to modulate these fundamental cellular processes in preclinical models.

Several studies have shown that CXCR4 antagonists can inhibit the proliferation and reduce the survival of cancer cells. ashpublications.orgnih.govplos.orgnih.govnih.gov For instance, the CXCR4 antagonist CTCE-9908 has been observed to reduce the growth of primary tumors in breast cancer models. aacrjournals.orgnih.gov Similarly, the peptide antagonist LY2510924 inhibited the proliferation of AML cells in vitro. ashpublications.org In non-small cell lung cancer (NSCLC) cells, CXCR4 blockade with AMD3100 markedly attenuated in vitro cell proliferation. nih.gov Furthermore, a novel class of CXCR4 inhibitory peptides (Peptides R, I, and S) significantly inhibited the subcutaneous growth of renal cancer cells. nih.govplos.org

The mechanisms underlying these effects involve the disruption of pro-survival and proliferative signaling pathways downstream of CXCR4, such as the PI3K/AKT and MAPK pathways. ashpublications.orgnih.govmdpi.com For example, LY2510924 was shown to attenuate multiple prosurvival pathways including PI3K/AKT and MAPK in AML cells. ashpublications.org In some contexts, CXCR4 antagonists can also induce apoptosis in cancer cells. nih.govoncotarget.com For example, in vitro knockdown of CXCR4 in epithelial ovarian cancer cell lines led to reduced cell proliferation and increased apoptosis. nih.gov

However, the effects of CXCR4 antagonists on proliferation and survival can be complex and cell-type dependent. For instance, one study reported that AMD3100 stimulated the proliferation of myeloma cell lines, an effect that was not observed with another antagonist, T140. e-crt.org Another study on myeloid leukemia cells found that AMD3100 had dual effects, initially enhancing and then inhibiting cell survival and proliferation. nih.gov These findings suggest that the impact of a specific CXCR4 antagonist on cell proliferation and survival may depend on the specific cellular context and the antagonist's unique pharmacological properties.

Table 2: Preclinical Findings on Modulation of Cell Proliferation and Survival by CXCR4 Antagonists

| Antagonist | Cell Type | Effect on Proliferation | Effect on Survival/Apoptosis | Reference |

|---|---|---|---|---|

| CTCE-9908 | Breast cancer | Reduced primary tumor growth. | Not specified in provided text | aacrjournals.orgnih.gov |

| LY2510924 | Acute Myeloid Leukemia (AML) | Inhibited proliferation. | Inhibited prosurvival signals. | ashpublications.org |

| AMD3100 (Plerixafor) | Non-small cell lung cancer, Myeloma cells | Attenuated proliferation in NSCLC; Stimulated proliferation in myeloma cells. | Partially reversed apoptosis in myeloma cells. | nih.gove-crt.org |

| Peptides R, I, S | Renal cancer | Inhibited subcutaneous tumor growth. | Not specified in provided text | nih.govplos.org |

| T140 analogs | Breast cancer | Inhibited proliferation. | Not specified in provided text | dovepress.com |

Preclinical Research Applications of Cxcr4 Antagonist 9 in Disease Models

Cancer Research Models

Inhibition of Tumor Growth and Metastasis in Animal Models

The CXCL12/CXCR4 signaling axis is critically involved in the homing of cancer cells to specific organs, promoting tumor growth and metastasis. nih.govaacrjournals.org Preclinical studies using animal models have demonstrated that blocking this axis with specific antagonists can significantly impede these processes.

In hepatocellular carcinoma (HCC), the CXCL12/CXCR4 pathway is often overexpressed and contributes to tumor progression. pnas.orgnih.gov The potent and selective CXCR4 antagonist, BPRCX807, has been evaluated in various HCC models, demonstrating significant effects on tumor growth and metastasis. pnas.orgresearchgate.net In orthotopic HCA-1 HCC models, treatment with BPRCX807 resulted in a notable reduction in the number of spontaneously occurring lung metastatic nodules. researchgate.net

Table 1: Effect of BPRCX807 on Lung Metastasis in an Orthotopic HCC Model

| Treatment Group | Effect on Lung Metastasis |

|---|---|

| Control | Baseline level of metastatic nodules |

| BPRCX807 | Reduced number of lung metastatic nodules researchgate.net |

| AMD3100 | Reduced number of lung metastatic nodules researchgate.net |

The CXCR4 receptor is overexpressed in a significant percentage of breast cancers and is considered a poor prognostic marker. aacrjournals.org Several CXCR4 antagonists have shown promise in preclinical breast cancer models.

The peptide analog CTCE-9908 competitively binds to CXCR4 and has been shown to significantly inhibit both primary tumor growth and the rate of metastases in mouse models of breast cancer. nih.gov In one study using an MDA-MB-231 breast cancer model, mice treated with CTCE-9908 experienced a significant reduction in both primary and metastatic tumor burden compared to a control group. nih.gov Specifically, after six weeks of treatment, there was a 5-fold reduction in primary tumor burden and a 20-fold reduction in metastatic tumor burden. nih.gov Another study found that CTCE-9908 led to a 45% reduction in the number of macroscopic lung nodules. aacrjournals.org While the antagonist did not always decrease the incidence of metastasis, it consistently reduced the metastatic burden, specifically the size of metastases, in organs such as the lungs and bone. nih.govingentaconnect.com

Another specific CXCR4 inhibitor, AMD3465, has also been shown to inhibit breast tumor formation and reduce tumor cell metastases to the lung and liver in murine syngeneic immunocompetent breast cancer models. nih.govnih.gov Treatment with AMD3465 leads to a reduction in breast cancer cell invasiveness in vitro and modulates oncogenic signaling pathways. nih.govnih.gov Furthermore, AMD3465 treatment significantly reduced the infiltration of myeloid CD11b positive cells at metastatic sites, suggesting it can regulate the formation of the tumor microenvironment. nih.govnih.gov

Table 2: Preclinical Efficacy of CTCE-9908 in a Breast Cancer Model

| Time Point | Reduction in Primary Tumor Burden | Reduction in Metastatic Tumor Burden |

|---|---|---|

| 5 Weeks | 7-fold nih.gov | 9-fold nih.gov |

| 6 Weeks | 5-fold nih.gov | 20-fold nih.gov |

The SDF-1/CXCR4 axis is also implicated in the progression and metastasis of prostate cancer. spandidos-publications.com The CXCR4 antagonist AMD3100 has been studied in prostate cancer xenograft models. In a PC-3 tumor xenograft model, AMD3100 significantly inhibited tumor growth over a 28-day period. spandidos-publications.com Tumors treated with the antagonist also exhibited lower levels of microvessel formation. spandidos-publications.com In vitro studies have shown that AMD3100 can inhibit the invasiveness of PC3 prostate cancer cells. nih.gov Furthermore, while treatment with AMD3100 alone was found to be ineffective in orthotopic primary and bone metastatic prostate cancer models, its addition to radiotherapy significantly inhibited metastatic tumor growth. mdpi.com

Table 3: Effect of AMD3100 on Tumor Volume in a PC-3 Xenograft Model

| Day Post-Treatment | Tumor Volume (Control Group) (mm³) | Tumor Volume (AMD3100-Treated Group) (mm³) |

|---|---|---|

| 7 | 102.5 ± 20.9 | 49.0 ± 16.7 |

| 14 | 234.0 ± 92.9 | 54.9 ± 19.4 |

| 21 | 559.9 ± 167.8 | 56.3 ± 18.5 |

| 28 | 751.9 ± 276.4 | 42.9 ± 18.4 |

Data from a 2013 study on prostate cancer xenograft models. spandidos-publications.com

A novel peptide CXCR4 antagonist, referred to as Compound 9, has demonstrated enhanced potency and specificity in preclinical studies. cnr.it Its efficacy was assessed on the CXCR4-overexpressing human colon cancer cell lines HT-29 and HCT116. cnr.it In HT-29 cells, Compound 9 was found to bind to CXCR4 in a concentration-dependent manner, showing significantly higher potency than a reference compound. cnr.it

Biological investigations confirmed that Compound 9 is capable of impairing CXCL12-mediated cell migration and ERK-phosphorylation in both HT-29 and HCT116 cell lines. cnr.it A receptor internalization assay was conducted on HCT116 cells engineered to express a GFP-tagged CXCR4 receptor. cnr.it While stimulation with CXCL12 caused extensive receptor internalization, the presence of Compound 9 inhibited this effect, indicating its antagonistic activity. cnr.it These findings suggest the potential for this compound in targeting CXCR4 in colon cancer. cnr.it

Table 4: CXCR4 Binding Affinity of Compound 9 in HT-29 Colon Cancer Cells

| Compound | IC₅₀ (μM) |

|---|---|

| Reference Compound 1 | 5.2 ± 2.6 |

| Compound 9 | 0.064 ± 0.024 |

IC₅₀ values represent the concentration required to inhibit 50% of 12G5 anti-CXCR4 antibody binding. cnr.it

The CXCL12/CXCR4 axis is crucial for the trafficking and retention of leukemia cells within the protective bone marrow microenvironment, which can contribute to chemotherapy resistance. nih.govnih.govaacrjournals.org Targeting this axis is therefore a promising strategy for leukemia treatment. nih.govnih.gov

The potent antagonist, Compound 9, was investigated in the CEM leukemia cell line. cnr.it The study showed that Compound 9 was effective in impairing CXCL12-mediated cell migration and the phosphorylation of ERK, a downstream signaling molecule. cnr.it

In the context of acute myeloid leukemia (AML), various CXCR4 antagonists have been explored. nih.govnih.gov For instance, the antagonist AMD3465 has been shown to inhibit the migration of AML cells induced by SDF-1. nih.gov Other studies have demonstrated that disrupting the CXCR4 axis can impair the survival of human AML cells and sensitize them to chemotherapy. nih.govkjim.org While research on Compound 9 in AML models is less detailed in available literature, its demonstrated potent antagonism of CXCR4 in other cancer models suggests its potential utility in disrupting the protective niche for leukemia cells. cnr.it

Table 5: Summary of Compound 9 Activity in Leukemia (CEM) Cells

| Biological Effect | Observation |

|---|---|

| Cell Migration | Impaired CXCL12-mediated cell migration cnr.it |

| Signal Transduction | Inhibited CXCL12-mediated ERK-phosphorylation cnr.it |

Enhancement of Experimental Therapeutic Strategies in Preclinical Models

Sensitization to Experimental Chemotherapy

In preclinical cancer research, a key challenge is overcoming therapeutic resistance. The CXCR4/CXCL12 signaling axis is known to contribute to tumor cell survival and resistance to conventional chemotherapy. Preclinical studies have demonstrated that the inhibition of CXCR4 can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

In models of glioblastoma multiforme (GBM), a highly aggressive brain tumor, the overexpression of CXCR4 is associated with resistance to therapy. Research has shown that antagonizing CXCR4 can enhance the sensitivity of glioma cells to inhibitors of the p53-MDM2/4 axis, a key pathway in cancer cell survival. For instance, in vitro studies have shown that combining a CXCR4 antagonist with MDM2/4 inhibitors leads to a synergistic effect in reducing the proliferation and invasiveness of GBM cells, including cancer stem-like cells. nih.gov This suggests that blocking the CXCR4 pathway can disrupt the protective tumor microenvironment, making cancer cells more susceptible to the effects of chemotherapy. nih.gov

While specific studies on "CXCR4 antagonist 9" in this context are not detailed in the available literature, the principle of CXCR4 antagonism enhancing chemosensitivity has been established in various cancer models. researchgate.netfrontiersin.org For example, in prostate cancer models, the CXCR4 inhibitor AMD3100 has been shown to sensitize cancer cells to radiotherapy. researchgate.net

Table 1: Effects of CXCR4 Antagonism on Chemotherapy Sensitization in Glioblastoma Models

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| U87MG | CXCR4 antagonist + MDM2/4 inhibitor | Synergistic reduction in cell proliferation and invasion | nih.gov |

Synergistic Effects with Experimental Immunotherapy

The tumor microenvironment is often immunosuppressive, which can limit the efficacy of immunotherapies such as immune checkpoint inhibitors. The CXCR4/CXCL12 axis plays a role in recruiting immunosuppressive cells, like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the tumor site. By blocking this axis, CXCR4 antagonists can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response.

Similarly, in models of pancreatic cancer, the CXCR4 antagonist AMD3100 was found to decrease tumor fibrosis and reduce the infiltration of Tregs, thereby improving the response to immune checkpoint blockade. nih.gov These findings highlight the potential of CXCR4 antagonism to convert an immunologically "cold" tumor into a "hot" one, making it more responsive to immunotherapy. mednexus.org

Other Disease Research Models

WHIM Syndrome Preclinical Models

WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome is a rare primary immunodeficiency disorder caused by gain-of-function mutations in the CXCR4 gene. frontiersin.orgnih.gov These mutations lead to impaired receptor internalization and prolonged signaling, resulting in the retention of neutrophils and lymphocytes in the bone marrow and, consequently, severe peripheral leukopenia. nih.gov

Preclinical mouse models of WHIM syndrome, carrying heterozygous Cxcr4 mutations, replicate the key features of the human disease, including profound peripheral blood leukopenia. frontiersin.orgnih.gov Studies using these models have demonstrated that oral administration of a CXCR4 antagonist can effectively correct these leukocyte abnormalities.

Treatment with a CXCR4 antagonist in these mouse models has been shown to normalize circulating leukocyte counts by mobilizing functional neutrophils from the bone marrow without disrupting granulopoiesis. frontiersin.orgnih.gov Furthermore, CXCR4 antagonism corrected aberrant T and B-cell counts and frequencies in the spleen, restoring the CD4/CD8 T-cell ratio and ameliorating peripheral T-cell and B-cell lymphopenia. frontiersin.orgnih.gov These findings provide comprehensive evidence that targeting the dysregulated CXCR4 signaling pathway can rectify the leukocyte trafficking defects that are characteristic of WHIM syndrome. frontiersin.orgnih.gov

Table 3: Effects of CXCR4 Antagonism in a Preclinical Mouse Model of WHIM Syndrome

| Leukocyte Population | Abnormality in WHIM Model | Effect of CXCR4 Antagonist Treatment | Reference |

|---|---|---|---|

| Neutrophils | Peripheral neutropenia | Corrected circulating neutropenia, mobilized functional neutrophils | frontiersin.orgnih.gov |

| T-lymphocytes | Peripheral lymphopenia, reduced splenic CD8+ T-cells, altered CD4/CD8 ratio | Normalized splenic T-cell abnormalities, restored CD4/CD8 ratio, ameliorated lymphopenia | frontiersin.org |

Autoimmune Disease Research Models

The CXCR4/CXCL12 axis is also implicated in the pathogenesis of autoimmune diseases by regulating the trafficking and accumulation of inflammatory cells in target tissues.

Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease characterized by inflammation of the synovial joints. nih.gov Preclinical models of RA, such as collagen-induced arthritis (CIA) in mice, have shown that the expression of CXCR4 is significantly increased in the inflamed joints. nih.gov This heightened expression correlates with disease activity and the infiltration of immune cells, including T cells, B cells, and macrophages. nih.gov

Table 4: Effects of Targeting CXCR4 in a Preclinical Model of Rheumatoid Arthritis

| Parameter | Observation in Arthritis Model | Effect of CXCR4-Targeting Treatment | Reference |

|---|---|---|---|

| Circulating Inflammatory Cytokines | Increased levels | Significant decrease | frontiersin.org |

| Immune Cell Infiltration in Joints | Increased infiltration | Significant reduction | frontiersin.org |

| Joint Erosion and Bone Resorption | Evident damage | Significant reduction | frontiersin.org |

Compound Names

| Generic Name/Code | Type |

| AMD070 (mavorixafor, X4P-001) | CXCR4 antagonist |

| AMD3100 (Plerixafor) | CXCR4 antagonist |

| BPRCX807 | CXCR4 antagonist |

| Clobenpropit | Histamine analog targeting CXCR4 |

| X4-185 | CXCR4 antagonist |

Atopic Dermatitis Research

The chemokine receptor CXCR4 and its ligand CXCL12 are recognized for their role in inflammatory skin conditions like atopic dermatitis. nih.gov Deregulation of the CXCL12/CXCR4 signaling axis is associated with various inflammatory diseases, making CXCR4 a significant target for therapeutic intervention. nih.govnih.gov Research into antagonizing this receptor has shown promise for treating chronic inflammatory diseases of the skin. nih.govresearchgate.net

An optimized derivative of an endogenous peptide inhibitor of CXCR4 (EPI-X4), known as EPI-X4 JM#21, has demonstrated notable efficacy in preclinical models of atopic dermatitis. nih.govresearchgate.net EPI-X4 is a naturally occurring peptide fragment derived from human serum albumin that acts as an antagonist and inverse agonist of CXCR4. nih.govnih.govresearchgate.net Through rational drug design and molecular docking analysis, researchers enhanced the anti-CXCR4 activity of the original peptide to develop the more potent derivative, EPI-X4 JM#21. nih.govnih.gov

In a mouse model of atopic dermatitis, the topical administration of EPI-X4 JM#21 was shown to efficiently prevent inflammation of the skin. nih.govresearchgate.net This finding highlights the potential of rationally designed CXCR4 antagonists as a novel therapeutic approach for atopic dermatitis. nih.govresearchgate.net The success of this optimized peptide derivative in a disease model underscores the value of targeting the CXCR4 pathway to mitigate skin inflammation. nih.gov

Table 1: Research Findings for CXCR4 Antagonist in Atopic Dermatitis Model

| Compound | Model System | Key Finding | Reference |

|---|

Infectious Disease Research (e.g., HIV-1 entry inhibition by Compound 9)

The CXCR4 receptor plays a critical role in the life cycle of the human immunodeficiency virus type 1 (HIV-1). nih.gov It functions as a crucial co-receptor, alongside the primary receptor CD4, for the entry of specific strains of HIV-1 (known as X4-tropic strains) into host T-cells. nih.govoup.comnih.gov The process of viral entry begins when the HIV-1 envelope glycoprotein, gp120, binds to the CD4 receptor on the host cell, which then triggers a conformational change allowing it to interact with CXCR4. nih.govoup.com This interaction facilitates the fusion of the viral and cellular membranes, leading to infection. oup.com

Blocking the interaction between the HIV-1 gp120 protein and the CXCR4 co-receptor is a promising strategy for the development of new antiretroviral drugs known as entry inhibitors. nih.govpatsnap.com By binding to CXCR4, these antagonists prevent the virus from engaging the co-receptor, thereby inhibiting its entry into the host cell. patsnap.com This mechanism is particularly important for managing later stages of HIV infection, where the virus often switches to using CXCR4 as its primary co-receptor. patsnap.comingentaconnect.com

Various CXCR4 antagonists have been developed and studied for their anti-HIV-1 activity. These include peptide-based inhibitors and small molecule antagonists. nih.gov

Peptide Antagonists: T22, a peptide analog of polyphemusin-II, was developed to target CXCR4 with lower cytotoxicity than its parent compound. nih.gov It effectively blocks CXCR4-mediated HIV-1 entry by directly binding to the extracellular loops of the receptor. nih.govasm.org

Small Molecule Antagonists: AMD3100 (Plerixafor) is a well-studied small molecule inhibitor of CXCR4 that demonstrates potent antiviral activity against X4 strains of HIV-1. oup.comnih.gov

Beyond simply blocking viral entry, CXCR4 antagonists may offer additional therapeutic benefits. The HIV-1 Nef protein also interacts with the CXCR4 receptor, an interaction that can contribute to the depletion of T-cells characteristic of AIDS. nih.gov Research suggests that CXCR4 antagonists have the potential to curb this Nef-induced T-cell loss, providing a benefit beyond their primary role as entry inhibitors. nih.gov Although extensive research is ongoing, no drug targeting CXCR4 has yet been clinically approved specifically for the inhibition of HIV-1 infection. nih.gov

Table 2: Examples of CXCR4 Antagonists in HIV-1 Research

| Antagonist Type | Example Compound | Mechanism of Action in HIV-1 Inhibition |

|---|---|---|

| Peptide Analog | T22 | Binds to extracellular loops of CXCR4, blocking its function as an HIV-1 coreceptor. nih.govasm.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| AMD3100 (Plerixafor) |

| CXCL12 |

| EPI-X4 |

| EPI-X4 JM#21 |

| Nef protein |

| Polyphemusin-II |

Methodological Approaches in Studying Cxcr4 Antagonist 9

In Vitro Assays for Functional Characterization

A comprehensive understanding of the pharmacological profile of "CXCR4 antagonist 9" is achieved through a series of in vitro assays designed to assess its specific effects on receptor binding, cell signaling, and other key cellular processes.

Receptor binding assays are fundamental in determining the affinity and specificity of "CXCR4 antagonist 9" for its target, the CXCR4 receptor. A common and effective method is a competitive binding assay utilizing a well-characterized monoclonal antibody, such as 12G5, which is known to bind to the second extracellular loop of CXCR4. nih.govnih.govresearchgate.net In this type of assay, cells expressing the CXCR4 receptor are incubated with a fixed concentration of a labeled 12G5 antibody in the presence of varying concentrations of "CXCR4 antagonist 9". researchgate.net By measuring the displacement of the labeled antibody, the inhibitory concentration (IC50) of the antagonist can be determined. This IC50 value represents the concentration of "CXCR4 antagonist 9" required to inhibit 50% of the specific binding of the 12G5 antibody. nih.gov Published data indicates that "CXCR4 antagonist 9" has an IC50 of 15 nM in such assays.

Interactive Data Table: Receptor Binding Affinity of CXCR4 Antagonist 9

| Compound | Assay Type | Target | Measured Parameter | Value |

| CXCR4 antagonist 9 | Receptor Binding Assay | CXCR4 | IC50 | 15 nM |

The CXCL12/CXCR4 signaling axis is a key regulator of cell migration, and assays that measure the ability of "CXCR4 antagonist 9" to inhibit this process are critical for its functional characterization. spandidos-publications.comaacrjournals.org

CXCL12-Induced Cell Migration: Transwell migration assays, also known as Boyden chamber assays, are widely used to quantify the chemotactic response of cells. spandidos-publications.com In this setup, cells expressing CXCR4 are placed in the upper chamber of a transwell insert, while a solution containing the chemokine CXCL12 is placed in the lower chamber, creating a chemotactic gradient. The ability of "CXCR4 antagonist 9" to block cell migration towards the CXCL12 gradient is then quantified by counting the number of cells that have moved to the lower chamber. aacrjournals.org

Wound Healing Assays: The scratch or wound healing assay is another method to assess cell migration. nih.govresearchgate.net A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence or absence of "CXCR4 antagonist 9" and with CXCL12 as a stimulant. researchgate.net The rate of wound closure provides a measure of the compound's inhibitory effect on collective cell migration. nih.gov

Upon binding of its ligand CXCL12, the CXCR4 receptor activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov Assays that measure this calcium flux are a reliable method to determine the antagonistic activity of compounds like "CXCR4 antagonist 9". jove.comeurofinsdiscovery.com Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 or Indo-1. nih.govbu.edu The addition of CXCL12 induces an increase in fluorescence, which corresponds to the rise in intracellular calcium. By pre-incubating the cells with "CXCR4 antagonist 9", its ability to inhibit the CXCL12-induced calcium mobilization can be quantified. nih.gov Research has shown that "CXCR4 antagonist 9" inhibits the CXCL12-induced increase in cytosolic calcium with an IC50 of 1.3 nM.

Interactive Data Table: Inhibition of Calcium Mobilization by CXCR4 Antagonist 9

| Compound | Assay Type | Stimulant | Measured Parameter | Value |

| CXCR4 antagonist 9 | Intracellular Calcium Mobilization | CXCL12 | IC50 | 1.3 nM |

The CXCL12/CXCR4 axis has been implicated in the proliferation and survival of various cell types, including cancer cells. nih.gov Therefore, it is important to evaluate the effect of "CXCR4 antagonist 9" on these cellular processes. Assays such as the MTT or CellTiter-Glo® luminescent cell viability assay can be employed to measure cell proliferation. These assays quantify the metabolic activity of cells, which is proportional to the number of viable cells. To assess the impact on cell survival, apoptosis assays that measure markers of programmed cell death, such as annexin (B1180172) V staining or caspase activation, can be utilized. nih.gov These studies would reveal whether "CXCR4 antagonist 9" has cytostatic or cytotoxic effects on specific cell populations.

To elucidate the molecular mechanisms by which "CXCR4 antagonist 9" exerts its effects, it is essential to analyze its impact on the downstream signaling pathways activated by CXCR4. Western blotting is a widely used technique for this purpose. nih.govnih.gov Upon activation by CXCL12, CXCR4 triggers the phosphorylation and activation of several key signaling proteins, including Extracellular signal-Regulated Kinase (ERK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription (STAT) proteins. plos.orgnih.govmdpi.com By treating CXCR4-expressing cells with "CXCR4 antagonist 9" prior to stimulation with CXCL12, researchers can use Western blot analysis with phospho-specific antibodies to determine if the antagonist blocks the phosphorylation of ERK, Akt, and STAT3. nih.govplos.orgresearchgate.net This provides insight into the specific signaling cascades inhibited by the compound.

In Vivo Animal Models for Efficacy Evaluation

To assess the therapeutic potential of "CXCR4 antagonist 9" in a physiological context, its efficacy is evaluated in various in vivo animal models. The choice of model depends on the pathological condition being studied, such as cancer metastasis or inflammatory diseases.

Xenograft models are commonly used in cancer research, where human cancer cells expressing CXCR4 are implanted into immunodeficient mice. nih.govspandidos-publications.com These mice can then be treated with "CXCR4 antagonist 9" to evaluate its effect on tumor growth, progression, and metastasis to organs that express high levels of CXCL12. nih.govnih.gov In models of inflammatory diseases, the ability of the antagonist to modulate immune cell trafficking and reduce inflammation can be assessed. frontiersin.org Efficacy in these models can be determined by measuring tumor volume, the number of metastatic lesions, or markers of inflammation. spandidos-publications.com

Molecular Biology and Biochemical Techniques

Underpinning the in vivo studies are molecular and biochemical techniques that elucidate the specific interactions and downstream consequences of CXCR4 antagonism at a cellular level.

Analyzing changes in gene expression following treatment with a CXCR4 antagonist provides insight into its mechanism of action. Studies have shown that CXCR4 inhibition can downregulate the expression of genes crucial for tumor progression. For example, silencing CXCR4 has been shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic molecule, in prostate cancer xenografts. frontiersin.org In colorectal cancer cells, a CXCR4 inhibitor was found to reduce the expression of NFκB and Matrix Metalloproteinase-9 (MMP-9), both of which are involved in inflammation, invasion, and metastasis. Furthermore, in Waldenström's macroglobulinemia cells, the natural CXCR4 antagonist EPI-X4 was found to reduce the expression of genes involved in MAPK signaling and energy metabolism.

Site-directed mutagenesis is a powerful technique used to pinpoint the specific amino acid residues on the CXCR4 receptor that are critical for antagonist binding. By systematically mutating individual residues and then assessing the antagonist's binding affinity and functional activity, researchers can map the antagonist's binding site.

One comprehensive study analyzed the interactions of eleven different antagonists with CXCR4 by creating a panel of twenty-four point mutations. This approach revealed several key residues, many of them negatively charged, that are important for antagonist binding, including W94, D97, H113, D171, D262, and E288. The insights gained from these mutational analyses are invaluable for understanding the structure-function relationship of receptor-antagonist interactions and for the rational design of new, more potent antagonistic compounds.

Computational and Structural Biology Methods

Computational techniques, particularly molecular docking and dynamics simulations, have been instrumental in the discovery and characterization of novel, non-symmetrical CXCR4 antagonists. mdpi.comnih.gov These methods provide critical insights into the molecular interactions between antagonists and the CXCR4 receptor, guiding the design of new potential therapeutic agents. mdpi.com

Molecular docking has been employed to screen virtual libraries of compounds and predict their binding affinity and orientation within the CXCR4 receptor's binding site. mdpi.com In one extensive study, a virtual library of over 200,000 tetraamines was constructed and screened to identify promising CXCR4 inhibitor candidates. mdpi.com The process utilized the crystal structure of the monomeric CXCR4 receptor (PDBID: 3ODU) as the target for docking calculations. mdpi.com

The primary goal of these simulations is to elucidate the binding mechanism and rank potential inhibitors based on their predicted affinity. mdpi.com Scoring functions are used to estimate the binding free energy of the ligand in a given conformation. mdpi.com For a series of novel tetraamine (B13775644) antagonists, including the non-symmetrical compound A{17,18} and its symmetrical counterparts, induced fit docking followed by molecular dynamics simulations helped to evaluate the preferred interaction mechanism while considering the flexibility of both the ligand and the receptor. mdpi.com

The simulations predicted that these compounds primarily interact with the orthosteric binding site of CXCR4. mdpi.com Specifically, the modeling suggests that one part of the molecule interacts with a subpocket of CXCR4 near the transmembrane (TM) 2 helix, adjacent to the key residue Tryptophan 94 (Trp 94). mdpi.com The other end of the molecule extends to a second subpocket, with its orientation depending on its chemical structure. mdpi.com For instance, the symmetrical antagonist A{18,18} is predicted to interact with the TM7 region, while the non-symmetrical A{17,18} orients towards an outer region near TM4 and TM5, interacting with Aspartic Acid 187 (Asp187). mdpi.com

Molecular dynamics simulations are subsequently used to assess the stability of these computationally predicted binding poses over time, confirming the plausibility of the interaction mechanisms identified through docking. mdpi.comnih.gov

| Compound | Docking Score (S, kcal/mol) | Ligand Efficiency (LE) |

|---|---|---|

| A{18,18} | -7.9 | -0.25 |

| A{17,18} | -7.5 | -0.23 |

| A{17,17} | -6.8 | -0.21 |

Data derived from a molecular docking study on novel tetraamine inhibitors. Docking Score (S) represents the predicted binding affinity, with more negative values indicating stronger binding. Ligand Efficiency (LE) normalizes the binding energy by the number of heavy atoms, providing a measure of binding potency relative to size. mdpi.com

Conformational analysis is crucial for understanding how CXCR4 antagonists interact with the receptor. The spatial arrangement of the antagonist's functional groups must align effectively with the corresponding features of the CXCR4 binding pocket to ensure a stable and high-affinity interaction. mdpi.com Computational modeling reveals the most probable binding poses, or conformations, of these antagonists within the receptor. mdpi.com

The analysis of non-symmetrical antagonists like A{17,18} highlights the importance of conformation in defining specific molecular interactions. mdpi.com The predicted binding conformation of A{17,18} allows it to span two distinct subpockets within the CXCR4 binding site. mdpi.com One end of the molecule occupies the subpocket near TM2, while its non-symmetrical nature directs the other end toward the outer region involving TM4 and TM5 to interact with Asp187. mdpi.com

In contrast, the symmetrical structure of a related compound, A{18,18}, results in a different optimal conformation where it interacts with the TM7 region, engaging with Glutamic Acid 452 (Glu 452). mdpi.com These findings underscore how subtle changes in a molecule's structure can significantly alter its binding conformation and its specific interactions with receptor residues. mdpi.com

This detailed conformational understanding is aided by the inherent plasticity of the CXCR4 binding pocket. pnas.org Key residues, such as Trp94, can adopt distinct conformations, allowing the receptor to accommodate a variety of antagonists with different shapes and structures. pnas.org The ability to predict these bound conformations is a critical step in the structure-based design of new and more effective CXCR4-targeting therapeutics. mdpi.compnas.org

| Compound | Symmetry | Predicted Interaction Regions in CXCR4 | Key Interacting Residues |

|---|---|---|---|

| A{17,18} | Non-symmetrical | Subpocket near TM2; Outer region near TM4 and TM5 | Trp 94, Asp 187 |

| A{18,18} | Symmetrical | Subpocket near TM2; Second subpocket near TM7 | Trp 94, Glu 452 |

This table summarizes the different binding conformations and key interaction points predicted by computational analysis for a non-symmetrical antagonist and its symmetrical counterpart. mdpi.com

Q & A

Q. How can researchers address challenges in quantifying CXCR4 antagonist 9’s anti-metastatic effects in heterogenous tumor models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.